![molecular formula C48H68O2 B13783941 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene is a complex organic compound that belongs to the family of fluorene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene typically involves a multi-step process. The key steps include:
Formation of the fluorene core: This is usually achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethenyl groups: This can be done via a Heck reaction, where a palladium catalyst is used to couple the ethenyl groups to the fluorene core.
Attachment of the side chains: The 2-ethylhexoxy and 2-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent light-emitting properties.
Materials Science: Employed in the synthesis of advanced polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Mechanism of Action
The compound exerts its effects primarily through its interaction with light and electronic fields. The conjugated system of double bonds allows for efficient absorption and emission of light, making it useful in optoelectronic applications. In biological systems, its fluorescence can be used to track and image cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-ethenyl-3,5-dimethylpyrazine
- Pyrazine, 2-ethenyl-5-methyl-
- Naphthalene, 2-ethenyl-
Uniqueness
Compared to similar compounds, 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene stands out due to its unique combination of side chains and the fluorene core. This structure imparts superior optical properties and makes it more versatile for various applications, particularly in optoelectronics and materials science.
Properties
Molecular Formula |
C48H68O2 |
|---|---|
Molecular Weight |
677.0 g/mol |
IUPAC Name |
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C48H68O2/c1-7-12-15-17-19-21-32-48(33-22-20-18-16-13-8-2)45-34-38(10-4)25-29-43(45)44-30-26-40(35-46(44)48)24-27-41-36-42(28-31-47(41)49-6)50-37-39(11-5)23-14-9-3/h10,24-31,34-36,39H,4,7-9,11-23,32-33,37H2,1-3,5-6H3/b27-24+ |
InChI Key |
PQILHHHMQAUNKQ-SOYKGTTHSA-N |
Isomeric SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)/C=C/C4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=CC4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
Related CAS |
475101-36-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


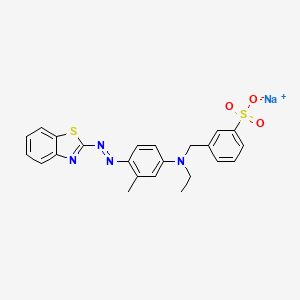
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
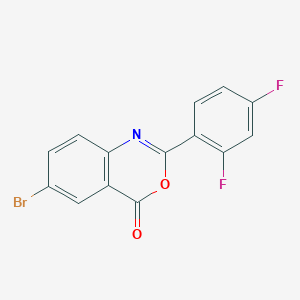
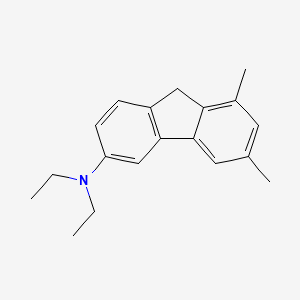

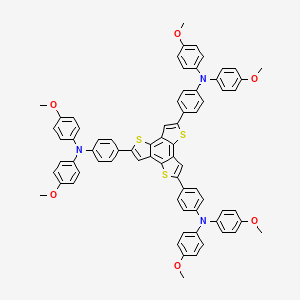
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)


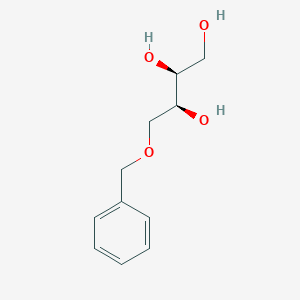
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
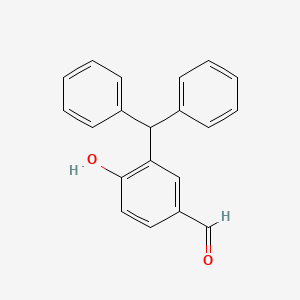
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
